2-propoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
2-PROPOXYETHYL 6-(2-FURYL)-3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a furan ring, an indole core, and a propoxyethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PROPOXYETHYL 6-(2-FURYL)-3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the furan ring and the propoxyethyl ester group. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Furan Ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a furan boronic acid reacts with a halogenated indole derivative in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with 2-propoxyethanol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-PROPOXYETHYL 6-(2-FURYL)-3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The carbonyl group in the indole core can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the propoxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives of the indole core.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-PROPOXYETHYL 6-(2-FURYL)-3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-PROPOXYETHYL 6-(2-FURYL)-3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE exerts its effects is primarily through its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The furan and indole moieties are known to interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-(2-FURYL)-3-METHYL-4-OXO-1,5,6,7-TETRAHYDROINDOLE-2-CARBOXYLATE: Lacks the propoxyethyl group, which may affect its solubility and reactivity.
2-PROPOXYETHYL 3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE: Lacks the furan ring, which may reduce its potential for π-π interactions and biological activity.
Uniqueness
The presence of both the furan ring and the propoxyethyl ester group in 2-PROPOXYETHYL 6-(2-FURYL)-3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for diverse interactions and modifications, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C19H23NO5 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-propoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C19H23NO5/c1-3-6-23-8-9-25-19(22)18-12(2)17-14(20-18)10-13(11-15(17)21)16-5-4-7-24-16/h4-5,7,13,20H,3,6,8-11H2,1-2H3 |
InChI Key |
YHKUTMSVGBVDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CO3)C |
Origin of Product |
United States |
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